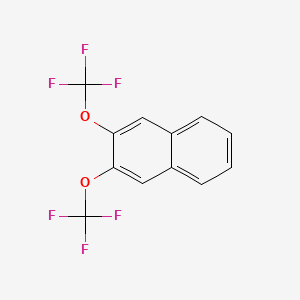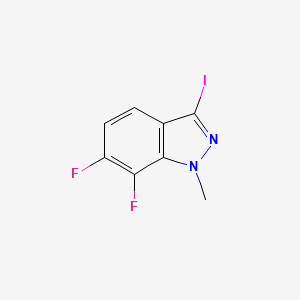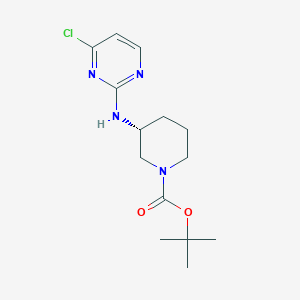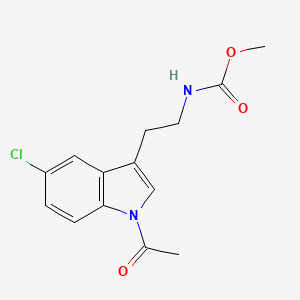
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative This compound is of interest due to its unique structural features, which include a benzyl group and a naphthyl group attached to the oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method includes the reaction of (S)-2-amino-1-phenylethanol with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxazoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole depends on its specific application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to metal centers and facilitating enantioselective reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-5-Benzyl-2-(phenyl)-4,5-dihydrooxazole
- (S)-5-Benzyl-2-(naphthalen-1-yl)-4,5-dihydrooxazole
- (S)-5-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
Uniqueness
(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H17NO |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(5S)-5-benzyl-2-naphthalen-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H17NO/c1-2-6-15(7-3-1)12-19-14-21-20(22-19)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2/t19-/m0/s1 |
Clé InChI |
PGJOFUJCHHRIJO-IBGZPJMESA-N |
SMILES isomérique |
C1[C@@H](OC(=N1)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
SMILES canonique |
C1C(OC(=N1)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)






![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)



